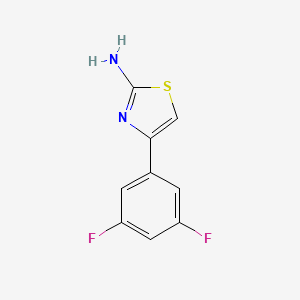

4-(3,5-Difluorophenyl)thiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Corrosion Inhibition

Thiazol derivatives, akin to 4-(3,5-Difluorophenyl)thiazol-2-amine, have been investigated for their effectiveness as corrosion inhibitors. A study by Kaya et al. (2016) utilized quantum chemical and molecular dynamics simulation to predict the corrosion inhibition performances of thiazole derivatives against iron metal corrosion. The analysis included quantum chemical parameters and interaction strength between metal surfaces and molecules, highlighting the potential of thiazole derivatives in corrosion inhibition applications (Kaya et al., 2016).

Antifungal and Plant-Growth Regulatory Activities

Liu, Dai, and Fang (2011) synthesized new thiazol-2-amine derivatives, including those with the difluorophenyl unit, to evaluate their antifungal and plant-growth-regulatory activities. The study confirmed the structures of these compounds and discussed their biological activities, demonstrating the potential of this compound derivatives in agricultural applications (Liu et al., 2011).

Drug Discovery and Medicinal Chemistry

Research by Colella et al. (2018) detailed a synthetic protocol for preparing thiazoles with a bromodifluoromethyl group at the C4 position, which can be useful in drug discovery programs. This protocol allows for the introduction of functional groups that could enhance the biological relevance of compounds, including this compound (Colella et al., 2018).

Molecular and Electronic Structure Analysis

A study by Kerru et al. (2019) performed experimental and theoretical investigations on the structure of a 1,3,4-thiadiazole derivative, demonstrating the utility of density functional theory (DFT) in understanding the molecular and electronic properties of thiazole derivatives. This research provides insights into the structure-activity relationships that can guide the design of new compounds with improved performance (Kerru et al., 2019).

Nanotechnology Applications

A study by Asela et al. (2017) explored the use of gold nanoparticles stabilized with a complex containing a thiazole derivative for drug transport. This novel system aims to improve the solubility and stability of thiazole-based drugs, demonstrating the potential of this compound in nanomedicine and drug delivery systems (Asela et al., 2017).

Mécanisme D'action

Target of Action

Thiazole derivatives, which include 4-(3,5-difluorophenyl)thiazol-2-amine, have been found to exhibit diverse biological activities, suggesting they interact with multiple targets .

Mode of Action

It is known that thiazole derivatives can interact with their targets, leading to various changes in cellular processes .

Biochemical Pathways

Thiazole derivatives have been associated with a range of biological activities, suggesting they may influence multiple pathways .

Result of Action

Thiazole derivatives have been associated with a range of biological activities, suggesting they may have multiple effects at the molecular and cellular level .

Propriétés

IUPAC Name |

4-(3,5-difluorophenyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2N2S/c10-6-1-5(2-7(11)3-6)8-4-14-9(12)13-8/h1-4H,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJGBSHUJYGXFQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C2=CSC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2707448.png)

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(4-fluorophenyl)-3-hydroxy-4-tosyl-1H-pyrrol-2(5H)-one](/img/structure/B2707452.png)

![(5-bromopyridin-3-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2707453.png)

![Prop-2-en-1-yl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-2-methyl-4-(4-methylphenyl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B2707454.png)

![2-(4-hydroxypiperidin-1-yl)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide](/img/structure/B2707455.png)

![2-Chloro-N-(2-methoxyethyl)-N-[(2-methylpyrazol-3-yl)methyl]acetamide](/img/structure/B2707456.png)

![6-(Bromomethyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole hydrobromide](/img/structure/B2707462.png)

![Methyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2707465.png)

![8-(3,4-dimethoxyphenethyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2707470.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acetamide](/img/structure/B2707471.png)